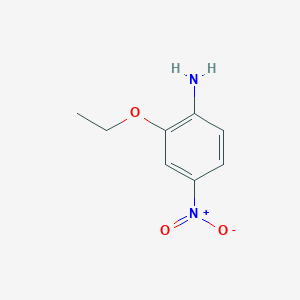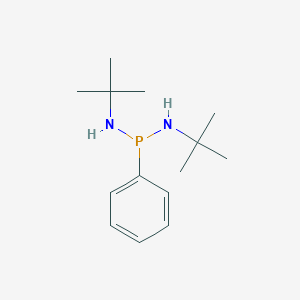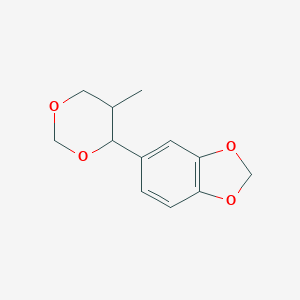
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole, also known as MDBD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MDBD belongs to the family of benzodioxole derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is not fully understood. However, it has been proposed that 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been reported to inhibit the activity of protein kinase C, a signaling molecule that plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. Additionally, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective option for research studies. However, one limitation of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
For research on 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole could include:
1. Studying the mechanism of action of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to identify its molecular targets and signaling pathways.
2. Investigating the efficacy of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole in animal models of cancer and fungal infections.
3. Developing novel formulations of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to improve its solubility and bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to determine its optimal dosage and administration route.
5. Exploring the potential synergistic effects of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole with other anticancer and antifungal agents.
In conclusion, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities, and its mechanism of action is currently being studied. Future research on 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole could lead to the development of novel therapies for cancer and fungal infections.
Méthodes De Synthèse
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole can be synthesized through a multistep process that involves the reaction of 5-methyl-1,3-dioxan-4-ol with 1,3-benzodioxole under acidic conditions. The resulting product is then purified through column chromatography to obtain pure 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole. The synthesis method of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for cancer therapy. Additionally, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been studied for its potential use as an antifungal agent against Candida albicans, a common fungal pathogen that causes infections in humans.
Propriétés
Numéro CAS |
134-38-3 |
|---|---|
Nom du produit |
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(5-methyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-8-5-13-6-16-12(8)9-2-3-10-11(4-9)15-7-14-10/h2-4,8,12H,5-7H2,1H3 |
Clé InChI |
VSBPRBXTUAKKSY-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC1COCOC1C2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
134-38-3 |
Synonymes |
safroxan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




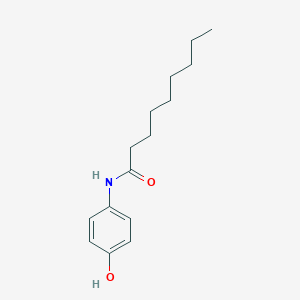
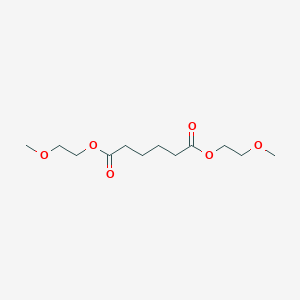
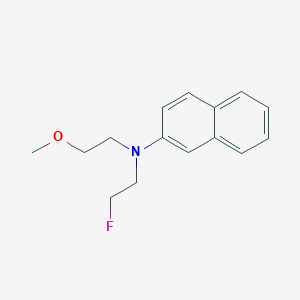
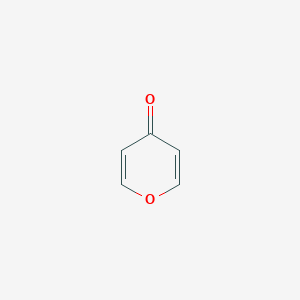
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
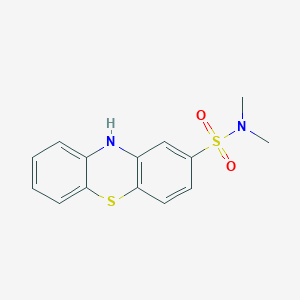

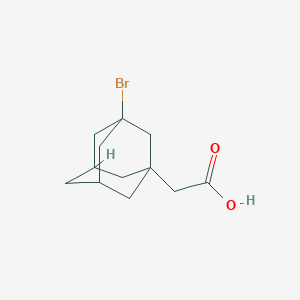
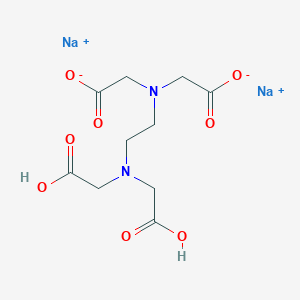
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
